molecular formula C20H16BrF2N3O3S B4624624 2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide

2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide

Cat. No. B4624624
M. Wt: 496.3 g/mol
InChI Key: SGWTXVMWUPGOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , due to its structural complexity, likely holds significant potential in various scientific fields. Its synthesis and analysis could offer insights into its utility in material science, chemical synthesis, or possibly pharmacological applications, despite the exclusion of direct drug use and dosage information.

Synthesis Analysis

The synthesis of similar pyrimidine derivatives involves multiple steps, starting from basic chemical intermediates. For instance, Al-Sanea et al. (2020) detailed a process involving the attachment of different aryloxy groups to the C2 position of the pyrimidine ring, indicating a method that could be adaptable for synthesizing our target compound (Al-Sanea et al., 2020).

Molecular Structure Analysis

The analysis of molecular structures often involves crystallography to elucidate the conformation and bonding within compounds. Subasri et al. (2016) presented the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing folded conformations stabilized by intramolecular hydrogen bonds, which could be relevant to understanding the structural characteristics of our compound (Subasri et al., 2016).

Chemical Reactions and Properties

Farouk et al. (2021) explored the chemical reactivity of a N-pyrimidinylacetamide derivative, leading to the synthesis of a variety of heterocyclic compounds. This study illustrates the reactive versatility of pyrimidine acetamides, which could extend to our compound, suggesting potential for diverse chemical transformations (Farouk et al., 2021).

Scientific Research Applications

Synthesis and Biological Evaluation

  • Anticonvulsant Agents : A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, including compounds with a 4-bromophenyl substituent, to evaluate their potential as anticonvulsants. These compounds exhibited moderate anticonvulsant activity, with the 4-bromophenyl acetamide showing pronounced activity in extending the latency period and reducing the duration and severity of seizures in a pentylenetetrazole-induced seizure model in rats (Severina et al., 2020).

  • Anti-Inflammatory and Analgesic Agents : Novel compounds derived from visnaginone and khellinone, including those with pyrimidinyl benzo [1,2-b: 5, 4-b'] difuran-2-carboxamide structures, were synthesized and shown to have significant anti-inflammatory and analgesic activities. These activities were attributed to their ability to inhibit cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2), with some compounds showing high inhibitory activity and protection levels (Abu‐Hashem et al., 2020).

  • Cytotoxic Activity : Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives revealed that attaching different aryloxy groups to the C2 position of the pyrimidine ring resulted in compounds with noticeable cytotoxic activity against a variety of cancer cell lines, demonstrating potential as anticancer agents (Al-Sanea et al., 2020).

  • Antimicrobial Activity : A new series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives was prepared, with some compounds demonstrating potent antibacterial potency against E. coli, B. subtilis, B. cereus, and K. pneumonia, as well as antifungal potency against A. flavus, A. niger, P. marneffei, and C. albicans (Kerru et al., 2019).

Chemical Synthesis and Reactivity

  • Fluorogenic Labelling for HPLC Analyses : The use of bromoacetyl derivatives in fluorogenic labelling for high-performance liquid chromatography (HPLC) analyses showcases the utility of bromo-substituted compounds in analytical chemistry. This method was applied for the sensitive and selective analysis of carboxylic acid salts in pharmaceutical formulations, demonstrating the versatility of such compounds in chemical synthesis and analysis (Gatti et al., 1996).

properties

IUPAC Name

2-[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrF2N3O3S/c1-28-17-10-14(6-7-16(17)29-19(22)23)25-18(27)11-30-20-24-9-8-15(26-20)12-2-4-13(21)5-3-12/h2-10,19H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWTXVMWUPGOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)CSC2=NC=CC(=N2)C3=CC=C(C=C3)Br)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-(4-bromophenyl)pyrimidin-2-yl]sulfanyl}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.